1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine chemical structure
1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine chemical structure
The following technical guide details the structural properties, synthesis, and utility of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine . This document is structured for researchers in medicinal chemistry and drug discovery.
Structural Properties, Synthetic Protocols, and Pharmacophore Utility
Part 1: Executive Technical Summary
1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine (CAS: 1172793-82-6) is a functionalized heterocyclic building block belonging to the N-benzyl-5-aminopyrazole class. This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for the synthesis of kinase inhibitors (CDK, GSK-3), autophagy modulators, and anti-inflammatory agents.
Its core value lies in the 5-amino group , which acts as a versatile nucleophile for amide coupling or urea formation, and the 4-(dimethylamino)benzyl moiety , which provides steric bulk and electronic richness (via the electron-donating dimethylamino group) often required for hydrophobic pocket occupancy in protein targets.
| Property | Data |
| CAS Number | 1172793-82-6 |
| Molecular Formula | C₁₂H₁₆N₄ |
| Molecular Weight | 216.29 g/mol |
| IUPAC Name | 1-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-5-amine |
| LogP (Predicted) | ~1.5 - 1.8 |
| H-Bond Donors/Acceptors | 2 / 4 |
Part 2: Chemical Structure & Electronic Analysis
The molecule consists of two distinct domains connected by a methylene linker:
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The Pyrazol-5-amine Core: A 5-membered aromatic heterocycle containing two adjacent nitrogen atoms. The C5-amino group is exocyclic and acts as an electron-donating group (EDG), increasing the electron density of the pyrazole ring, particularly at the C4 position.
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The 4-(Dimethylamino)benzyl Tail: The benzyl group is attached to the pyrazole N1. The para-dimethylamino substituent is a strong pi-donor, making the phenyl ring electron-rich. This feature is often exploited in drug design to interact with cation-pi networks or specific hydrophobic regions in enzyme active sites.
Structural Visualization (DOT)
The following diagram illustrates the connectivity and key electronic features.
Caption: Structural connectivity of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine showing the linkage between the nucleophilic pyrazole core and the electron-rich benzyl tail.
Part 3: Synthesis Protocol
The synthesis of 1-substituted-5-aminopyrazoles requires regiocontrol to ensure the amino group ends up at position 5 rather than 3. The most robust route involves the reaction of a substituted hydrazine with 3-alkoxyacrylonitrile (or 3-ethoxyacrylonitrile).
Reaction Scheme
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Step 1: Formation of 4-(dimethylamino)benzylhydrazine.
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Step 2: Cyclocondensation with 3-ethoxyacrylonitrile.
Detailed Methodology
Step 1: Synthesis of 4-(Dimethylamino)benzylhydrazine
Note: This intermediate is unstable and should be used immediately or stored as a hydrochloride salt.
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Reagents: 4-(Dimethylamino)benzyl chloride (1.0 eq), Hydrazine hydrate (excess, 5-10 eq), Ethanol (Solvent).
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Procedure:
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Dissolve hydrazine hydrate in ethanol at 0°C.
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Add 4-(dimethylamino)benzyl chloride dropwise to the stirring hydrazine solution (excess hydrazine prevents bis-alkylation).
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Warm to room temperature and stir for 3 hours.
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Workup: Evaporate excess ethanol and hydrazine under reduced pressure. Extract the residue with dichloromethane (DCM), wash with brine, and dry over Na₂SO₄.
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Yield: Isolate as a free base oil or convert to HCl salt with 4M HCl in dioxane.
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Step 2: Regioselective Cyclization
This step constructs the pyrazole ring. The use of 3-ethoxyacrylonitrile directs the hydrazine attack to the beta-carbon, ensuring the formation of the 5-amino isomer.
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Reagents: 4-(Dimethylamino)benzylhydrazine (from Step 1), 3-ethoxyacrylonitrile (1.1 eq), Ethanol or Methanol, Sodium Ethoxide (catalytic).
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Procedure:
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Dissolve 4-(dimethylamino)benzylhydrazine (10 mmol) in absolute ethanol (20 mL).
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Add 3-ethoxyacrylonitrile (11 mmol) slowly.
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Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a new polar spot).
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Mechanism: The terminal nitrogen of the hydrazine attacks the ethoxy-bearing carbon (Michael-type addition), followed by elimination of ethanol and intramolecular cyclization onto the nitrile.
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Workup: Cool the reaction mixture. The product often precipitates. If not, evaporate solvent and recrystallize from Ethanol/Water.
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Purification: Recrystallization or Flash Chromatography (DCM:MeOH 95:5).
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Synthetic Workflow Diagram (DOT)
Caption: Two-step synthetic pathway ensuring regioselective formation of the 5-aminopyrazole core.
Part 4: Biological Applications & SAR Logic
This molecule is rarely the final drug but rather a Pharmacophore Scaffold . Its structural logic allows it to serve as a template for:
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Kinase Inhibition (ATP-Competitive): The 5-amino-pyrazole motif mimics the adenine ring of ATP. It forms hydrogen bonds with the "hinge region" of kinases.
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Example Targets: Cyclin-dependent kinases (CDKs), GSK-3beta.
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Modification: The 5-amino group is typically acylated (amide formation) or reacted with isocyanates (urea formation) to extend into the kinase "selectivity pocket."
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Autophagy Modulation: Derivatives of N-benzyl-5-aminopyrazoles (e.g., N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides) have been identified as autophagy modulators.[1] The 4-(dimethylamino)benzyl group improves cell permeability and metabolic stability compared to unsubstituted benzyls.
Structure-Activity Relationship (SAR) Map
Caption: SAR map highlighting the three vectors for medicinal chemistry optimization on this scaffold.
Part 5: Characterization Data (Expected)
To validate the synthesis, the following spectroscopic data is expected.
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¹H NMR (400 MHz, DMSO-d₆):
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δ 7.30 (d, 1H, Pyrazole-H3): Doublet due to coupling with H4.
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δ 7.10 (d, 2H, Ar-H): Benzyl protons ortho to methylene.
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δ 6.65 (d, 2H, Ar-H): Benzyl protons ortho to NMe₂.
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δ 5.40 (d, 1H, Pyrazole-H4): Upfield aromatic signal.
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δ 5.10 (s, 2H, N-CH₂): Benzylic methylene singlet.
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δ 5.05 (s, 2H, NH₂): Broad singlet (exchangeable with D₂O).
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δ 2.85 (s, 6H, N(CH₃)₂): Strong singlet for dimethylamino group.
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Mass Spectrometry (ESI+):
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[M+H]⁺: Calculated: 217.14; Observed: ~217.1.
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Part 6: References
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Fluorochem . 1-(4-(Dimethylamino)benzyl)-1H-pyrazol-5-amine hydrochloride Product Page. Retrieved from .
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National Center for Biotechnology Information . PubChem Compound Summary for CID 77061 (Related Analog: 1-Benzyl-1H-pyrazol-5-amine). Retrieved from .
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Beilstein Journal of Organic Chemistry . Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J. Org. Chem. 2011, 7, 179–197. Retrieved from .
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Organic Syntheses . Synthesis of 1-substituted-5-aminopyrazoles. Org. Synth. 1968, 48, 8. Retrieved from .
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Journal of Medicinal Chemistry . N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (Contextual Reference for Scaffold Utility). Retrieved from .
